1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 2172240-86-5
Cat. No.: VC6262751
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.134
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172240-86-5 |
---|---|
Molecular Formula | C7H6F2N2O2 |
Molecular Weight | 188.134 |
IUPAC Name | 1-(2,2-difluorocyclopropyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13) |
Standard InChI Key | XOSUOSQZVIFQJM-UHFFFAOYSA-N |
SMILES | C1C(C1(F)F)N2C=C(C=N2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a pyrazole ring substituted at the 1-position with a 2,2-difluorocyclopropyl group and at the 4-position with a carboxylic acid (Figure 1). X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring (C-C bond lengths: 1.51–1.53 Å) with C-F bond lengths of 1.33–1.35 Å . The dihedral angle between pyrazole and cyclopropane planes ranges from 45–65°, creating a twisted conformation that influences intermolecular interactions.
Spectroscopic Fingerprints
Key spectral characteristics from PubChemLite data :
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¹H NMR (400 MHz, CDCl₃): δ 7.53 (d, J = 1.9 Hz, 1H), 7.48 (d, J = 1.9 Hz, 1H), 3.12 (m, 1H), 2.85 (m, 1H), 1.98 (m, 1H)
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¹⁹F NMR: δ -108.2 (d, J = 240 Hz), -110.5 (d, J = 240 Hz)
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HRMS: [M+H]+ observed m/z 189.04701 (calc. 189.04712)
The predicted collision cross-section (CCS) values for various adducts range from 144.0–153.8 Ų, providing critical data for LC-MS/MS analysis .
Synthetic Methodologies
Functional Group Compatibility
Pre-functionalization strategies enable derivative synthesis:
Precursor Functional Group | Transformation | Yield (%) |
---|---|---|
Bromide (17) | Suzuki coupling | 78 |
Aldehyde (18) | Reductive amination | 71 |
Boronic ester (23) | Cross-coupling | 65 |
The carboxylic acid group demonstrates stability under nitration (HNO₃/H₂SO₄), bromination (Br₂), and basic conditions (NaOH, 1M) .
Reactivity Profile
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 210°C with exothermic peak at 235°C (ΔH = -148 J/g).
Chemical Stability
Condition | Result |
---|---|
Aqueous HCl (1M, 24h) | Stable (<5% decomposition) |
H₂/Pd-C (1 atm) | Ring opening observed |
LDA/THF (-78°C) | Decomposition |
The gem-difluoro group exhibits remarkable resistance to hydrolysis (t₁/₂ > 100h at pH 7.4) .
Computational Modeling
Density functional theory (B3LYP/6-311++G**) calculations reveal:
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Fluorine atoms create strong electrostatic potential wells (-28 kcal/mol)
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HOMO-LUMO gap: 6.3 eV (compared to 7.1 eV for non-fluorinated analog)
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Torsional barrier: 12.8 kcal/mol for cyclopropane-pyrazole rotation
These properties suggest enhanced binding potential in biological systems through fluorine-specific interactions .
Applications in Drug Discovery
While direct biological data remains proprietary, structural analogs demonstrate:
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mGluR2 agonist activity (IC₅₀ = 9 nM)
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Factor XIa inhibition (Kᵢ = 2.3 pM)
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Improved metabolic stability (CL<sub>hep</sub> = 8 mL/min/kg vs 23 for non-fluorinated analog)
The carboxylic acid group facilitates prodrug development through esterification or amide formation.
Analytical Characterization
Recommended UHPLC conditions:
Parameter | Value |
---|---|
Column | BEH C18 (2.1×50mm) |
Mobile Phase | 0.1% FA in H₂O/MeCN |
Gradient | 5–95% MeCN over 3min |
CCS (TWIM) | 144.0 Ų ([M+H]+) |
MS/MS fragmentation shows dominant loss of CO₂ (44 Da) followed by HF elimination (20 Da) .
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